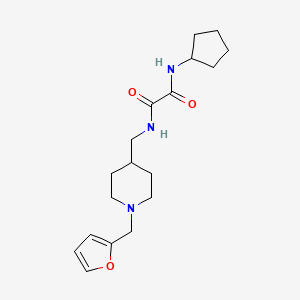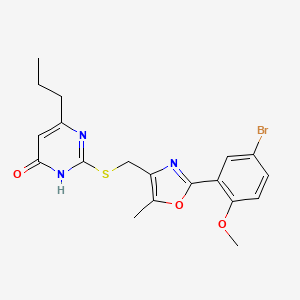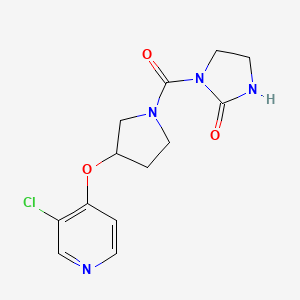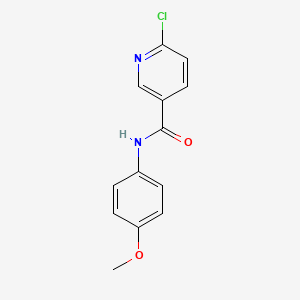
5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the CAS Number: 1100345-72-9 . It has a molecular weight of 264.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is 1S/C12H10BrNO/c13-8-4-2-5-9-11(8)7-3-1-6-10(15)12(7)14-9/h2,4-5,14H,1,3,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a powder at room temperature .Scientific Research Applications
Synthesis and Antitumor Activity
5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one has been utilized in the synthesis of heteroannulated carbazoles like isoxazolo-, pyrido-, and pyrimido carbazoles through Claisen-Schmidt condensation and subsequent reactions. These compounds, specifically a novel pyrimido carbazole, exhibited significant in vitro antitumor activity, displaying selective growth inhibition, particularly on MCF-7 cell line compared to A-549 cell line. The antitumor potential of these compounds highlights their importance in the development of new therapeutic agents against cancer cell proliferation (Murali et al., 2017).
Organic Electronics
In the field of organic electronics, derivatives of 5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one have been explored for their electroluminescent properties. Specifically, derivatives synthesized for use in OLED (Organic Light Emitting Diode) devices have shown promising results, with materials achieving notable brightness and efficiency. This research paves the way for the development of new organic semiconducting materials for use in electronic displays and lighting (Salunke et al., 2016).
Material Science and Luminescence
The compound has also been investigated in material science, particularly in the synthesis of biphenyl carbazole derivatives. These derivatives have been analyzed for their crystal structures, luminescence, and thermal properties, revealing high thermal stability and potential applications in optoelectronic devices due to their luminescent properties (Tang et al., 2021).
Antibacterial Activity
Moreover, research into the antibacterial evaluation of dibromo and N-bromoacetyl derivatives of carbazole, including the synthesis of compounds derived from 5-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, demonstrated excellent antibacterial activity. This suggests the potential for developing new antibacterial agents based on carbazole derivatives (Selvam et al., 2019).
Safety And Hazards
The safety data sheet (SDS) for 5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one was not available in the search results. Therefore, it’s recommended to handle this compound with the same precautions as other chemical substances. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-bromo-2,3,4,9-tetrahydrocarbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-8-4-2-5-9-11(8)7-3-1-6-10(15)12(7)14-9/h2,4-5,14H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJQYEHKRGAGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)





![1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2681504.png)
![N-{3-chloro-2-[(difluoromethyl)sulfanyl]phenyl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2681505.png)
![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681507.png)
![Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate](/img/structure/B2681508.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2681514.png)